molecular formula C14H21NO B7984079 trans-2-(4-(Dimethylamino)phenyl)cyclohexanol

trans-2-(4-(Dimethylamino)phenyl)cyclohexanol

Cat. No.: B7984079
M. Wt: 219.32 g/mol
InChI Key: ZXKTVAKRBCYSID-UONOGXRCSA-N
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Description

Trans-2-(4-(Dimethylamino)phenyl)cyclohexanol: is an organic compound with the molecular formula C14H21NO. It contains a cyclohexanol ring substituted with a dimethylamino group and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-(Dimethylamino)phenyl)cyclohexanol typically involves the reaction of 4-(dimethylamino)benzaldehyde with cyclohexanone in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride or lithium aluminum hydride. The reaction is carried out under controlled temperatures to ensure the formation of the desired trans isomer .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Trans-2-(4-(Dimethylamino)phenyl)cyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of trans-2-(4-(Dimethylamino)phenyl)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The cyclohexanol ring provides structural stability and contributes to the compound’s overall pharmacokinetic properties .

Comparison with Similar Compounds

Comparison: Trans-2-(4-(Dimethylamino)phenyl)cyclohexanol is unique due to the presence of both the dimethylamino group and the phenyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(1R,2S)-2-[4-(dimethylamino)phenyl]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-15(2)12-9-7-11(8-10-12)13-5-3-4-6-14(13)16/h7-10,13-14,16H,3-6H2,1-2H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKTVAKRBCYSID-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CCCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)[C@@H]2CCCC[C@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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